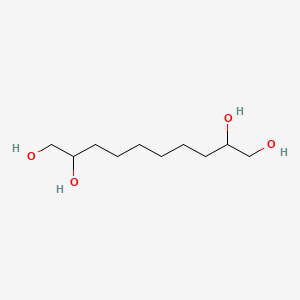

Decane-1,2,9,10-tetrol

Description

Contextualizing Long-Chain Polyols within Organic Chemistry

Long-chain polyols are organic compounds characterized by a lengthy carbon backbone appended with multiple hydroxyl (-OH) groups. acs.orgnih.gov These molecules are a subset of polyols, which also include smaller molecules like diols (two -OH groups) and triols (three -OH groups). acs.org The extended aliphatic chain in long-chain polyols imparts a degree of hydrophobicity, while the multiple hydroxyl groups provide sites for hydrogen bonding and further chemical modification, resulting in a unique amphiphilic character.

This dual nature makes long-chain polyols versatile building blocks in various chemical syntheses. Their hydroxyl groups can participate in a wide array of chemical reactions, including esterification, etherification, and oxidation, allowing for the creation of a diverse range of derivatives with tailored properties. In polymer chemistry, long-chain polyols are crucial monomers for the synthesis of polyesters and polyurethanes, where the length of the carbon chain can be used to control the flexibility and other mechanical properties of the resulting polymer. nih.govmdpi.com

Significance of Decane-1,2,9,10-tetrol as a Representative Decanetetrol

This compound, with its ten-carbon backbone and four hydroxyl groups, serves as an exemplary model for the study of long-chain tetrols. nih.gov Its structure, featuring vicinal diols at both ends of the decane (B31447) chain (at carbons 1,2 and 9,10), presents specific synthetic challenges and offers unique opportunities for creating complex molecular architectures. The stereochemistry of the four hydroxyl groups can also be controlled during synthesis, leading to various stereoisomers with distinct properties and potential applications.

The study of this compound provides valuable insights into the behavior of long-chain polyols in general. Its synthesis, reactions, and potential applications can often be extrapolated to other members of this class of compounds. As research into sustainable and bio-based chemicals grows, long-chain polyols derived from renewable resources are gaining prominence, and understanding the fundamental chemistry of representative molecules like this compound is crucial for advancing this field.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₂₂O₄ |

| Molecular Weight | 206.28 g/mol |

| CAS Number | 69380-67-2 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Expected to have some solubility in polar solvents due to the four hydroxyl groups. |

Synthesis and Manufacturing

The synthesis of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established methods for the synthesis of vicinal diols and long-chain polyols. A plausible and common strategy involves the dihydroxylation of a suitable precursor, such as a diene.

A likely synthetic route would start with 1,9-decadiene. The two terminal double bonds of this diene could be dihydroxylated to introduce the four hydroxyl groups. A powerful and widely used method for this transformation is the Sharpless asymmetric dihydroxylation. wikipedia.org This reaction employs osmium tetroxide as a catalyst in the presence of a chiral ligand to achieve high stereoselectivity, allowing for the controlled formation of specific stereoisomers of the final tetrol product. wikipedia.orgthieme-connect.com The reaction typically uses a stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst, making the process more economical and environmentally friendly. wikipedia.org

The general scheme for the synthesis of a tetrol from a diene via dihydroxylation is as follows:

Step 1: Dihydroxylation of the first double bond of 1,9-decadiene.

Step 2: Dihydroxylation of the second double bond.

By selecting the appropriate chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine), chemists can direct the stereochemical outcome of the dihydroxylation at each end of the molecule, leading to the synthesis of specific diastereomers of this compound.

Chemical Reactions and Derivatives

The four hydroxyl groups of this compound are the primary sites for its chemical reactivity, allowing for a variety of transformations to produce a range of derivatives.

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. The extent of esterification can be controlled to produce mono-, di-, tri-, or tetra-esters, each with different physical and chemical properties.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can convert the hydroxyl groups into ether linkages. This can be used to introduce different alkyl chains or functional groups.

Oxidation: The primary hydroxyl groups at positions 1 and 10 can be selectively oxidized to aldehydes or carboxylic acids. The secondary hydroxyl groups at positions 2 and 9 can be oxidized to ketones. The specific outcome of the oxidation depends on the reagents and reaction conditions used.

Protection and Deprotection: In multi-step syntheses, it is often necessary to selectively protect some of the hydroxyl groups while others react. A variety of protecting groups, such as silyl ethers or acetals, can be employed for this purpose and later removed under specific conditions.

The presence of two vicinal diol moieties also allows for specific reactions, such as the formation of cyclic acetals or ketals upon reaction with aldehydes or ketones, respectively. These reactions can be used to protect the vicinal diols or to introduce new chiral centers.

Research Applications

While specific research applications for this compound are not widely documented, its structure suggests potential utility in several areas of chemical research, primarily leveraging its nature as a long-chain polyol.

Polymer Chemistry: Long-chain diols are established monomers in the synthesis of polyesters and polyurethanes. mdpi.com By extension, this compound, with its four hydroxyl groups, could act as a cross-linking agent or a monomer to produce branched or network polymers. The long aliphatic chain would be expected to impart flexibility to the polymer backbone, while the multiple hydroxyl groups would allow for the formation of a high density of urethane or ester linkages, potentially leading to materials with unique mechanical and thermal properties. nih.gov

Surfactants and Emulsifiers: The amphiphilic nature of this compound, possessing a hydrophobic decane chain and hydrophilic hydroxyl groups, suggests its potential use as a surfactant or emulsifying agent. Its derivatives, such as esters or ethers, could be designed to have specific hydrophilic-lipophilic balances (HLB) for various applications in formulations.

Chiral Building Blocks: Through stereoselective synthesis, specific stereoisomers of this compound can be prepared. These enantiomerically pure or enriched tetrols can serve as valuable chiral building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The defined spatial arrangement of the four hydroxyl groups can be used to control the stereochemistry of subsequent reactions.

This compound stands as a noteworthy example within the class of long-chain polyols, a group of compounds with considerable potential in synthetic and materials chemistry. Although detailed research specifically focused on this tetrol is not abundant in the public domain, its structural features provide a clear indication of its potential utility. The presence of four hydroxyl groups on a flexible ten-carbon chain makes it an intriguing candidate for the development of novel polymers, surfactants, and as a chiral scaffold in complex organic synthesis. Future research dedicated to the specific synthesis, characterization, and application of this compound and its derivatives is warranted to fully unlock the scientific and technological promise of this versatile molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69380-67-2 |

|---|---|

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

decane-1,2,9,10-tetrol |

InChI |

InChI=1S/C10H22O4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-14H,1-8H2 |

InChI Key |

DAFWFNCOQYVQDQ-UHFFFAOYSA-N |

SMILES |

C(CCCC(CO)O)CCC(CO)O |

Canonical SMILES |

C(CCCC(CO)O)CCC(CO)O |

Appearance |

Solid powder |

Other CAS No. |

69380-67-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decane-1,2,9,10-tetrol; 1,2,9,10-Decanetetrol. |

Origin of Product |

United States |

Structural Characterization and Isomerism of Decane 1,2,9,10 Tetrol

Systematics of Positional Isomerism in Decanetetrols

Positional isomerism in decanetetrols arises from the different possible arrangements of the four hydroxyl (-OH) groups along the ten-carbon decane (B31447) backbone. The molecular formula for all decanetetrol isomers is C10H22O4. The specific placement of these hydroxyl groups significantly influences the molecule's physical and chemical properties.

Comparative Analysis with Decane-1,2,3,4-tetrol and Decane-1,4,6,9-tetrol

To contextualize the structural uniqueness of Decane-1,2,9,10-tetrol, a comparative analysis with other positional isomers is instructive. Decane-1,2,3,4-tetrol features four vicinal hydroxyl groups, leading to a high density of functional groups at one end of the carbon chain. In contrast, Decane-1,4,6,9-tetrol has its hydroxyl groups more evenly distributed along the chain. This compound offers a distinct pattern with two pairs of vicinal hydroxyl groups at the termini of the long carbon chain.

| Property | This compound | Decane-1,2,3,4-tetrol | Decane-1,4,6,9-tetrol |

|---|---|---|---|

| Molecular Weight (g/mol) | 206.28 | 206.28 core.ac.uk | Data not available |

| XLogP3 | -0.4 | -0.9 core.ac.uk | Data not available |

| Hydrogen Bond Donor Count | 4 | 4 core.ac.uk | Data not available |

| Hydrogen Bond Acceptor Count | 4 | 4 core.ac.uk | Data not available |

| Rotatable Bond Count | 9 | 8 core.ac.uk | Data not available |

| Topological Polar Surface Area (Ų) | 80.9 | 80.9 core.ac.uk | Data not available |

Stereochemical Considerations and Chiral Forms of this compound

The presence of chiral centers in this compound gives rise to multiple stereoisomers. A chiral center is a carbon atom attached to four different groups. In the case of this compound, the carbon atoms at positions 2, 9, and potentially 1 and 10 (depending on the specific stereochemistry of their neighbors) can be chiral centers.

The number of possible stereoisomers can be estimated using the 2^n rule, where 'n' is the number of chiral centers. With four potential chiral centers, this compound could theoretically exist as up to 16 different stereoisomers. These stereoisomers can be categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).

The specific three-dimensional arrangement of the hydroxyl groups at each chiral center defines the absolute configuration (R or S) of that center. The combination of these configurations for all chiral centers determines the specific stereoisomer. The distinct spatial arrangement of these functional groups can lead to significant differences in biological activity and interaction with other chiral molecules.

Conformational Analysis of this compound

The flexibility of the ten-carbon chain in this compound allows it to adopt a multitude of conformations through rotation around its carbon-carbon single bonds. The relative stability of these conformations is influenced by a variety of factors, including steric hindrance between the hydroxyl groups and other parts of the molecule, as well as intramolecular hydrogen bonding.

The long aliphatic chain will tend to adopt a staggered conformation to minimize torsional strain. However, the presence of the hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, where a hydrogen atom of one hydroxyl group interacts with the oxygen atom of another. These interactions can stabilize specific folded conformations over the more extended, linear forms.

Chemical Reactivity and Derivatization of Decane 1,2,9,10 Tetrol

Functional Group Transformations of Hydroxyl Moieties in Tetrols

The hydroxyl groups of Decane-1,2,9,10-tetrol can undergo a variety of transformations typical of alcohols. These reactions can be controlled to achieve selective modification of the primary versus secondary hydroxyls or to react all four groups.

Key transformations include:

Esterification: The tetrol can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is often catalyzed by an acid or a base. Complete esterification would yield a tetraester, significantly altering the polarity and physical properties of the molecule. Partial esterification is also possible and can be influenced by steric hindrance and reaction conditions. For instance, the primary hydroxyl groups at C1 and C10 are generally more reactive towards esterification than the secondary hydroxyls at C2 and C9.

Etherification: Treatment of the tetrol with alkyl halides in the presence of a strong base (Williamson ether synthesis) leads to the formation of ethers. libretexts.org This allows for the introduction of various alkyl or aryl groups, thereby modifying the solubility and reactivity of the compound.

Oxidation: The primary and secondary alcohol groups can be oxidized to form carbonyl compounds. Selective oxidation of the primary alcohols (at C1 and C10) would yield aldehydes, which could further oxidize to carboxylic acids. Oxidation of the secondary alcohols (at C2 and C9) would produce ketones. The choice of oxidizing agent (e.g., PCC, PDC, Jones reagent) and reaction conditions determines the extent and selectivity of the oxidation. chemistrysteps.com

Halogenation: The hydroxyl groups can be replaced by halogens (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrohalic acids (HX). This conversion of alcohols to alkyl halides transforms the molecule into a substrate for various nucleophilic substitution reactions.

Table 1: Examples of Functional Group Transformations of this compound

| Transformation | Reagent(s) | Product Functional Group(s) |

| Esterification | Acetic Anhydride, Pyridine | Tetraacetate Ester |

| Etherification | Sodium Hydride, Methyl Iodide | Tetramethyl Ether |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Dialdehyde-Diketone |

| Halogenation | Thionyl Chloride (SOCl₂) | Tetrachloride |

Formation of Cyclic Derivatives (e.g., Acetals, Ketals, Orthoesters) from Decanetetrols

The 1,2-diol and 9,10-diol moieties of this compound are ideally suited for the formation of five-membered cyclic derivatives.

Acetals and Ketals: In the presence of an acid catalyst, the vicinal diols can react with aldehydes or ketones to form cyclic acetals or ketals, respectively. chemistrysteps.com This reaction is reversible and is often used to protect diol or carbonyl functionalities during multi-step syntheses. The formation of these five-membered rings (1,3-dioxolanes) is thermodynamically favored. Given the two diol units in the molecule, it is possible to form bis-acetals or bis-ketals.

Orthoesters: The reaction of the diol moieties with orthoesters in the presence of an acid catalyst can lead to the formation of cyclic orthoesters. These derivatives are also useful as protecting groups and can be hydrolyzed under acidic conditions.

Cyclic Ethers: While not a direct reaction with an external reagent, intramolecular cyclization to form cyclic ethers is a possibility, particularly under conditions that favor nucleophilic substitution. For instance, selective activation of one hydroxyl group in a diol pair (e.g., conversion to a tosylate) followed by intramolecular attack by the adjacent hydroxyl group in the presence of a base can lead to the formation of an epoxide. However, the formation of larger cyclic ethers through intramolecular reactions involving hydroxyl groups at distant positions (e.g., C1 and C9) is less likely due to entropic factors. libretexts.orgstackexchange.com

Table 2: Examples of Cyclic Derivative Formation from this compound

| Reactant | Catalyst | Cyclic Derivative |

| Acetone | p-Toluenesulfonic acid | Bis-isopropylidene Ketal |

| Benzaldehyde | Acid Catalyst | Bis-benzylidene Acetal |

| Triethyl Orthoformate | Acid Catalyst | Bis-cyclic Orthoformate |

Oligomerization and Polymerization Potential of this compound

With its four hydroxyl groups, this compound can act as a tetrafunctional monomer or cross-linking agent in polymerization reactions, leading to the formation of complex, branched, or cross-linked polymers.

Polyesters: Polycondensation of this compound with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) can produce highly branched or cross-linked polyesters. scienceinfo.comlibretexts.orgnih.gov The tetrafunctionality of the tetrol allows for the formation of a three-dimensional polymer network, which can result in thermosetting materials with high rigidity and thermal stability. The properties of the resulting polyester (B1180765) would depend on the nature of the dicarboxylic acid used.

Polyurethanes: The reaction of the tetrol's hydroxyl groups with diisocyanates or polyisocyanates yields polyurethanes. l-i.co.ukyoutube.comyoutube.com As a tetrafunctional polyol, this compound can serve as a cross-linker, increasing the rigidity and thermal resistance of the polyurethane foam or elastomer. The high functionality can lead to a high cross-link density, resulting in hard and brittle materials.

Polyethers: Under appropriate conditions, such as acid catalysis, the tetrol could potentially undergo self-condensation to form polyethers, although this is generally a less controlled method of polymerization. A more controlled approach would involve the reaction of the tetrol with diepoxides to form cross-linked polyether networks.

The oligomerization and polymerization of this compound open avenues for the synthesis of novel polymeric materials with potentially unique properties stemming from the long aliphatic chain and the specific arrangement of the hydroxyl groups.

Table 3: Polymerization Potential of this compound

| Co-monomer | Polymer Type | Potential Properties |

| Adipic Acid | Cross-linked Polyester | Thermoset, rigid |

| Toluene Diisocyanate (TDI) | Cross-linked Polyurethane | Rigid foam, high-density elastomer |

| Diglycidyl Ether | Cross-linked Polyether | Thermoset resin |

Computational Chemistry Investigations of Decane 1,2,9,10 Tetrol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

For a molecule like Decane-1,2,9,10-tetrol, Density Functional Theory (DFT) is a widely used and effective method. DFT calculations can predict a variety of properties, including:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Charge Distribution: Mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The hydroxyl groups are expected to be the most polar regions.

Thermochemical Data: Estimating the enthalpy of formation, entropy, and Gibbs free energy, which are vital for predicting the spontaneity of reactions involving the tetrol.

Illustrative Data Table: Predicted Electronic Properties of a Model Alkanetetrol

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest-energy empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A non-zero dipole moment indicates an uneven distribution of charge, which is expected due to the polar hydroxyl groups, influencing solubility and intermolecular interactions. |

| Enthalpy of Formation | -850 kJ/mol | Represents the change in enthalpy during the formation of the compound from its constituent elements in their standard states, providing insight into its thermodynamic stability. |

Note: The values in this table are for illustrative purposes and represent typical outcomes of quantum chemical calculations for a molecule of this class. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

This compound is a flexible molecule with a ten-carbon chain, allowing for a vast number of possible conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape and understand the molecule's dynamic behavior in different environments (e.g., in a vacuum, in a solvent).

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. For this compound, MD simulations can reveal:

Preferred Conformations: By analyzing the simulation trajectory, the most frequently occurring and energetically favorable conformations can be identified. This includes the orientation of the hydroxyl groups and the folding of the carbon chain.

Intramolecular Hydrogen Bonding: The hydroxyl groups in this compound can form hydrogen bonds with each other, which can significantly influence the molecule's shape and properties. MD simulations can quantify the extent and lifetime of these intramolecular interactions.

Solvation Effects: When simulated in a solvent like water, MD can show how the solvent molecules arrange around the tetrol and how intermolecular hydrogen bonds are formed. This is crucial for understanding its solubility and interactions in biological or chemical systems. The presence of water can compete with and disrupt intramolecular hydrogen bonds. aip.org

Dynamical Properties: Properties such as the radius of gyration can be calculated to describe the compactness of the molecule over time. Diffusion coefficients can also be determined to understand its mobility in a given medium.

Illustrative Data Table: Conformational Analysis from a Hypothetical MD Simulation

| Conformational Feature | Observation in Vacuum (Illustrative) | Observation in Water (Illustrative) |

| Dominant Conformation | Folded structure stabilized by multiple intramolecular hydrogen bonds between the terminal hydroxyl groups. | More extended conformations are prevalent as intermolecular hydrogen bonds with water compete with and disrupt intramolecular ones. aip.org |

| Intramolecular H-bonds | High probability of H-bonds between OH at C1/C2 and C9/C10. | Reduced probability of intramolecular H-bonds due to strong interactions with water molecules. |

| Radius of Gyration (Avg.) | 4.2 Å | 5.1 Å, indicating a more extended structure in the aqueous phase. |

| Solvent Accessible Surface Area (SASA) | Lower due to the compact, folded structure. | Higher due to the more extended conformation, exposing more of the hydrophobic carbon chain to the solvent. |

Note: This table illustrates the type of comparative data that can be obtained from MD simulations. The specific findings for this compound would depend on the simulation parameters and force field used.

Force Field Development and Validation for Decanetetrol Systems

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. A force field is a set of parameters that defines the potential energy of a system of particles and is used to calculate the forces between atoms. For novel or less-studied molecules like this compound, a suitable force field may not be readily available.

The development and validation of a force field for decanetetrol systems would involve:

Parameterization: This is the process of determining the values for bond lengths, angles, dihedral terms, and non-bonded interactions (van der Waals and electrostatic). Parameters for the hydrocarbon chain can often be transferred from existing force fields like CHARMM or AMBER. nih.gov However, the parameters for the hydroxyl groups and their interactions, especially in a tetrol configuration, may need to be specifically developed or refined.

Quantum Mechanical Data as a Reference: High-level quantum chemical calculations are often used to generate reference data for parameterization. This can include the potential energy surface for the rotation of key dihedral angles or the interaction energies between the molecule and a solvent molecule.

Validation: Once a force field is developed, it must be validated by comparing the results of simulations with available experimental data. For polyols, this could include properties like density, heat of vaporization, and diffusion coefficients of related known compounds. acs.org

Several force fields have been developed for alcohols and polyalcohols that could serve as a starting point for parameterizing this compound. nih.govacs.orgnih.gov The key challenge is to accurately model the cooperative effects of multiple hydroxyl groups and the balance between intra- and intermolecular hydrogen bonding. nih.gov

In Silico Modeling of Reactivity and Interaction Mechanisms

In silico modeling can be used to predict how this compound might react or interact with other molecules, providing insights that can guide experimental work.

Reaction Mechanisms: Quantum chemical methods can be used to map out the entire energy landscape of a chemical reaction. For example, the oxidation of the hydroxyl groups to form aldehydes or ketones could be modeled to identify the transition state structures and calculate the activation energy barriers. This can help in understanding the reaction kinetics and selectivity. acs.org

Docking Studies: If this compound is being investigated for a potential biological application, molecular docking could be used to predict how it might bind to a target protein. Docking algorithms place the molecule into the binding site of a receptor and score the different poses based on their predicted binding affinity.

Interaction with Surfaces: If its application as a surfactant or in a material is being considered, simulations can model its interaction with surfaces. For instance, the adsorption of this compound onto a solid surface or its behavior at a water-oil interface can be simulated to understand its properties as a surface-active agent.

Illustrative Data Table: Hypothetical Reactivity Parameters

| Reaction Type | Predicted Activation Energy (Illustrative) | Significance |

| Oxidation of a terminal secondary alcohol | 25 kcal/mol | A moderate activation energy suggests that this reaction could proceed under relatively mild conditions. |

| Dehydration to form an ether linkage | 40 kcal/mol | A higher activation energy indicates that more forcing conditions (e.g., higher temperature, strong acid catalyst) would be required for this reaction to occur. |

| Esterification with a carboxylic acid | 15 kcal/mol | A lower activation energy suggests that ester formation is a more favorable process, which is typical for alcohol reactions. |

Note: These values are purely illustrative and intended to show the type of data that can be generated through in silico reactivity modeling.

Advanced Research Perspectives and Non Biological Applications of Decane 1,2,9,10 Tetrol

Utilization in Materials Science and Polymer Chemistry

The unique arrangement of hydroxyl groups in decane-1,2,9,10-tetrol makes it a promising candidate for the synthesis of novel polymers and materials. The two terminal diol functionalities can act as chain extenders or cross-linking agents in the formation of polyesters, polyurethanes, and other condensation polymers. The presence of four hydroxyl groups allows for the creation of complex, three-dimensional polymer networks with tailored properties.

The long aliphatic chain of this compound can impart flexibility and hydrophobicity to the resulting polymers, while the hydroxyl groups can enhance properties such as adhesion, moisture absorption, and biocompatibility. This combination of features could be advantageous in the development of specialized materials, including:

Biodegradable Polyesters: The ester linkages formed from the hydroxyl groups would be susceptible to hydrolysis, making polymers derived from this compound potentially biodegradable.

Advanced Polyurethanes: As a tetra-functional alcohol, it can be used to create highly cross-linked polyurethane networks, leading to materials with high thermal stability and mechanical strength.

Specialty Coatings and Adhesives: The multiple hydroxyl groups could provide strong adhesion to various substrates, making it a valuable component in the formulation of high-performance coatings and adhesives.

| Potential Polymer Type | Monomers | Key Properties Conferred by this compound |

| Polyester (B1180765) | Diacids (e.g., adipic acid, terephthalic acid) | Flexibility, Hydrophobicity, Potential Biodegradability |

| Polyurethane | Diisocyanates (e.g., MDI, TDI) | Cross-linking, Thermal Stability, Mechanical Strength |

| Epoxy Resin | Epichlorohydrin | Toughness, Chemical Resistance |

Role as a Building Block or Synthetic Intermediate for Advanced Organic Compounds

Beyond polymer science, this compound serves as a versatile building block for the synthesis of complex organic molecules. The four hydroxyl groups offer multiple sites for chemical modification, allowing for the construction of a wide array of derivatives.

The terminal diols can be selectively protected and reacted to introduce different functional groups at either end of the molecule. The 1,2-diol moiety provides a platform for the formation of cyclic acetals or ketals, which can be used as protecting groups or as chiral auxiliaries in asymmetric synthesis. The ten-carbon chain also allows for the synthesis of long-chain, functionalized molecules that can be used as surfactants, lubricants, or components of liquid crystals.

Illustrative Synthetic Transformations:

| Reagent | Functional Group Transformation | Potential Application of Product |

| TBDMSCl, Imidazole | Selective silylation of primary hydroxyls | Intermediate for further functionalization |

| Acetone, Acid catalyst | Formation of a terminal acetonide | Protection of the 1,2-diol |

| Tosyl Chloride, Pyridine | Tosylation of hydroxyl groups | Conversion to leaving groups for nucleophilic substitution |

| Phosgene derivatives | Formation of cyclic carbonates | Synthesis of specialty polymers and fine chemicals |

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov The structure of this compound is well-suited for applications in this field, particularly in the design of host-guest systems. Host-guest complexes are structures composed of two or more molecules held together by non-covalent forces. nih.gov

The long, flexible backbone of this compound allows it to adopt various conformations, potentially forming a cavity-like structure capable of encapsulating smaller "guest" molecules. The hydroxyl groups can participate in hydrogen bonding, a key interaction in the formation of stable host-guest complexes. By modifying the hydroxyl groups with larger substituents, it may be possible to create more defined and selective binding pockets.

Potential applications in this area include:

Molecular Recognition: Designing host molecules based on this compound that can selectively bind to specific guest molecules, with applications in sensing and separation technologies.

Self-Assembling Systems: The molecule's ability to form hydrogen bonds at both ends could lead to the formation of extended, self-assembled structures such as molecular wires or nanotubes.

Drug Delivery: The creation of host molecules that can encapsulate drug molecules, potentially improving their solubility and bioavailability.

Future Directions in Decanetetrol Research and Analog Design

The research landscape for this compound and its analogs is ripe with possibilities. Future research will likely focus on several key areas:

Chiral Synthesis: The development of stereoselective syntheses of this compound would open up new avenues for its use in asymmetric catalysis and the synthesis of chiral materials.

Analog Design and Synthesis: The synthesis of analogs with different chain lengths, degrees of unsaturation, or alternative functional groups would allow for the fine-tuning of their properties for specific applications. For instance, the introduction of aromatic rings could lead to materials with enhanced thermal stability and interesting photophysical properties.

Computational Modeling: The use of computational methods to predict the properties of polymers and supramolecular assemblies derived from this compound and its analogs would accelerate the discovery of new materials and applications.

Investigation of Self-Assembly: A detailed study of the self-assembly behavior of this compound and its derivatives in different solvents and on various surfaces could lead to the development of novel nanomaterials.

The exploration of this compound and its analogs is still in its early stages. However, the versatility of its structure suggests that it holds significant promise as a key component in the next generation of advanced materials and chemical systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.